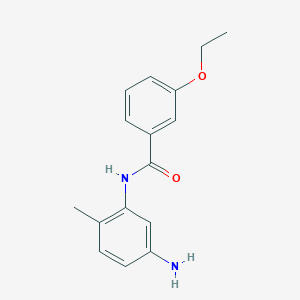

N-(5-氨基-2-甲基苯基)-3-乙氧基苯甲酰胺

描述

N-(5-Amino-2-methylphenyl)-3-ethoxybenzamide (NAMPEB) is a synthetic compound that has been extensively studied for its potential applications in scientific research. NAMPEB is a member of the aminobenzamide family, and it has been found to possess a range of unique properties, including high solubility in organic solvents, low volatility, and low toxicity. NAMPEB has been used in a variety of scientific research applications, including cell culture, drug delivery, and drug screening.

科学研究应用

摩尔折射率和极化率研究

对与N-(5-氨基-2-甲基苯基)-3-乙氧基苯甲酰胺密切相关的化合物的研究显示出对它们的物理性质产生了显著兴趣。例如,对类似化合物4-氨基-5-氯-N-(2-(二乙基氨基)乙基)-2-甲氧基苯甲酰胺盐酸盐一水合物的研究探讨了其密度和折射率,以了解其摩尔折射率和极化率效应。这项研究对于理解这类化合物与光和电磁场的相互作用至关重要,这对于各种科学应用,如光学材料和传感器(Sawale et al., 2016),具有重要意义。

抗肿瘤性质

对苯甲酰胺衍生物,如N-(5-氨基-2-甲基苯基)-3-乙氧基苯甲酰胺,具有潜在抗肿瘤性质的研究领域非常重要。例如,对2-(4-氨基-3-甲基苯基)-5-氟苯并噻唑这种相关化合物的研究揭示了其在癌细胞中引起DNA损伤和细胞周期阻滞的能力,突显了其作为抗肿瘤药物的潜力(Trapani et al., 2003)。

分子结构分析

分析类似N-(5-氨基-2-甲基苯基)-3-乙氧基苯甲酰胺的化合物的分子结构可以提供对它们化学行为的关键见解。一项针对具有结构相似性的N-3-羟基苯基-4-甲氧基苯甲酰胺的研究使用X射线衍射和DFT计算来了解分子几何形态上的分子间相互作用的影响。这种研究对于开发新材料并了解其性质(Karabulut et al., 2014)至关重要。

生物传感器开发

对苯甲酰胺衍生物的研究还延伸到生物传感器技术。一项关于N-(4-羟基苯基)-3,5-二硝基苯甲酰胺修饰电极的研究展示了它们在开发用于检测特定生化物质(如谷胱甘肽和吡罗昔康)的敏感生物传感器中的应用。这项研究对于推动诊断工具和环境监测技术(Karimi-Maleh et al., 2014)的发展至关重要。

医疗应用的设计和合成

设计和合成新的苯甲酰胺衍生物对于发现新型药物和医疗治疗方案至关重要。一项关于合成和表征新型N-(2-羟基-5-甲基苯基)-2,3-二甲氧基苯甲酰胺的研究突出了这类研究在开发抗微生物药物并了解其作用机制(Cakmak et al., 2022)方面的重要性。

作用机制

Target of Action

N-(5-Amino-2-methylphenyl)-3-ethoxybenzamide is a novel compound with potential therapeutic applications. These compounds may interact with various targets in microbial cells, disrupting essential biological processes and leading to cell death .

Mode of Action

For instance, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives are known to interact with microbial cells, leading to disruption of essential biological processes . The compound may bind to specific proteins or enzymes in the microbial cell, inhibiting their function and leading to cell death .

Biochemical Pathways

Related compounds have been found to exhibit antimicrobial and antioxidant activities . This suggests that the compound may interfere with the biochemical pathways involved in microbial growth and survival, as well as oxidative stress responses .

Pharmacokinetics

The presence of the ethoxy group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution within the body .

Result of Action

Based on the activities of related compounds, it is likely that the compound exerts its effects by interacting with specific targets in microbial cells, leading to disruption of essential biological processes and cell death .

属性

IUPAC Name |

N-(5-amino-2-methylphenyl)-3-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-20-14-6-4-5-12(9-14)16(19)18-15-10-13(17)8-7-11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWBKJVCVCODRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methylphenyl)-3-ethoxybenzamide | |

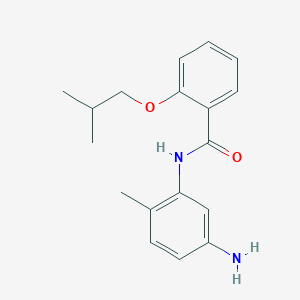

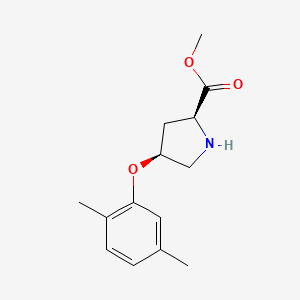

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

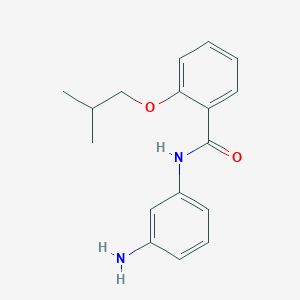

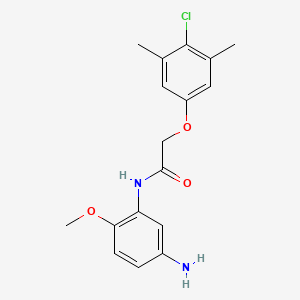

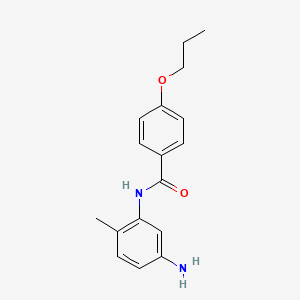

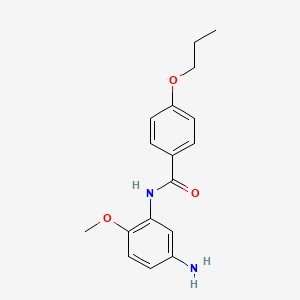

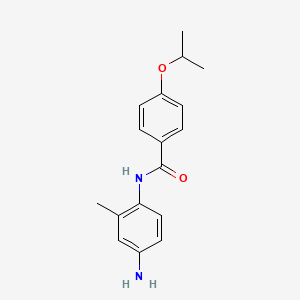

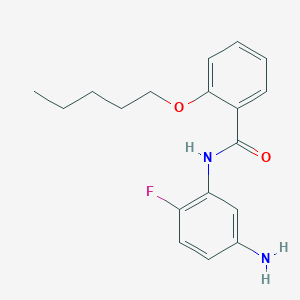

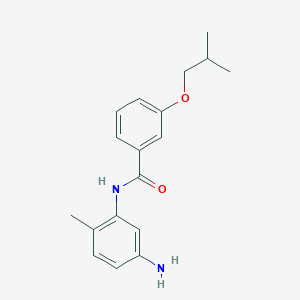

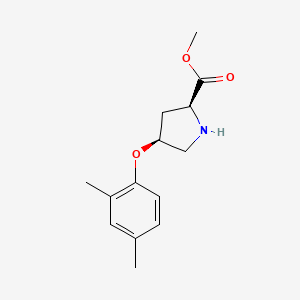

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1384912.png)